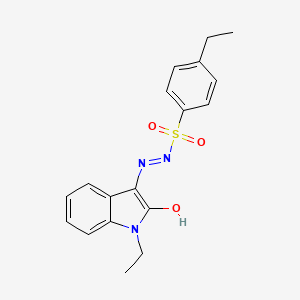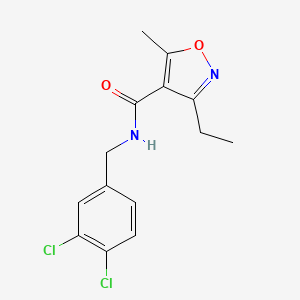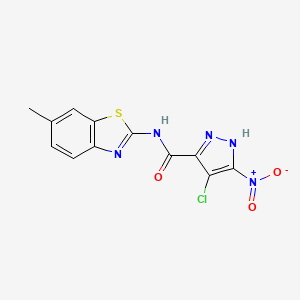
4-ethyl-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the indole ring can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to the electron-rich nature of the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of a nitro group results in the formation of an amine .
Scientific Research Applications
4-ethyl-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The sulfonamide group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Used in pharmaceutical applications.
Uniqueness
4-ethyl-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the indole core and the sulfonamide group allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-ethyl-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-13-9-11-14(12-10-13)25(23,24)20-19-17-15-7-5-6-8-16(15)21(4-2)18(17)22/h5-12,22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTGQDPGLWQVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(N(C3=CC=CC=C32)CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B5995981.png)
![2-(3-methoxybenzyl)-4-[(3,5,6-trimethyl-2-pyrazinyl)methyl]morpholine](/img/structure/B5995989.png)
![2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5995995.png)
![ethyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5996000.png)

![[Phenyl(propan-2-yloxymethyl)phosphoryl]benzene](/img/structure/B5996028.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5996038.png)
![4-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5996060.png)
![2-[(benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B5996066.png)
![{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5996068.png)

![3-[1-(hydroxymethyl)propyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5996076.png)

![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5996082.png)
